2-(Furan-2-yl)-6-hydroxychromen-4-one
Description
Properties
IUPAC Name |
2-(furan-2-yl)-6-hydroxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O4/c14-8-3-4-11-9(6-8)10(15)7-13(17-11)12-2-1-5-16-12/h1-7,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWSEFYWNCOCGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Synthesis via K10 Montmorillonite Catalysis
The most direct route to 2-(furan-2-yl)-6-hydroxychromen-4-one involves a solvent-free, one-pot protocol catalyzed by K10 montmorillonite . This method utilizes 1-(2-hydroxyphenyl)butane-1,3-dione (A ) and 2,5-dimethoxy-2,5-dihydrofuran (B ) as precursors. The reaction proceeds through α-alkoxyalkylation at 80°C for 30 minutes, followed by thermal cyclization at 120°C for an additional 30 minutes . The montmorillonite catalyst facilitates both steps, eliminating the need for solvent purification and enabling catalyst reuse for up to five cycles without significant activity loss .
Critical to this method is the regioselective formation of the chromen-4-one core, where the 2-hydroxyphenyl group of A directs cyclization to position 6, while the furan moiety from B installs at position 2. Nuclear magnetic resonance (NMR) analysis confirms the structure through characteristic couplings: the furan protons appear as doublets at δ 7.42–7.56 ppm (J = 2.1–3.0 Hz), while the chromenone carbonyl resonates at 1642 cm⁻¹ in infrared (IR) spectra . Yields range from 70–85%, contingent on the purity of A and precise temperature control during cyclization .
Nef Reaction-Mediated Annulation
An alternative approach employs the Nef reaction to construct the furan-chromenone framework . Starting with 3-hydroxycoumarin (C ), condensation with 2-(furan-2-yl)-1-nitroethene (D ) in methanol under piperidine catalysis yields an intermediate nitronic acid, which undergoes acid hydrolysis to form the target compound . This method highlights the versatility of nitroalkenes in furan annulation, with the Nef pathway ensuring selective β-ketoamide formation prior to cyclodehydration .
Reaction optimization reveals that excess piperidine (2.5 equiv.) and prolonged stirring (12–16 hours) are necessary to achieve 65–78% yields . Challenges include competing side reactions, such as overoxidation of the furan ring, which are mitigated by maintaining pH < 3 during hydrolysis. X-ray crystallography of intermediates confirms the stereoelectronic alignment required for regioselective furan attachment at position 2 .
Oxidative Cycloaddition with Fetizon’s Reagent
Ag₂CO₃/celite (Fetizon’s reagent)-mediated oxidative cycloaddition offers a high-yielding route to 2-(furan-2-yl)-6-hydroxychromen-4-one . Here, 4-hydroxycoumarin (E ) reacts with furan-2-yl propenyl sulfide (F ) in dichloromethane at reflux, forming a dihydrofurochromenone intermediate. Subsequent oxidation with NaIO₄ in aqueous methanol induces desulfurization and aromatization, yielding the target compound in 72–89% yields .
Key advantages include excellent regiocontrol, attributed to the sulfide’s directing effects, and compatibility with electron-deficient furans. Gas chromatography–mass spectrometry (GC-MS) traces reveal <5% byproducts, primarily from competing [2+2] cycloadditions. Scalability is demonstrated at the 50-gram scale, though reagent costs may limit industrial adoption .
Alkylation-Deprotection Strategy
A stepwise protocol involves initial alkylation of 2-(furan-2-yl)-6-methoxychromen-4-one (G ) followed by demethylation . Treatment of G with BBr₃ in dichloromethane at −78°C selectively cleaves the 6-methoxy group, affording the hydroxyl derivative in 82–90% yields . The methoxy precursor G is synthesized via nucleophilic substitution of 6-chlorochromen-4-one with furan-2-ylmagnesium bromide under Pd(PPh₃)₄ catalysis (68% yield) .
This method’s robustness stems from the stability of G during storage and the mild conditions for deprotection. However, the need for cryogenic temperatures and moisture-sensitive reagents complicates large-scale production .
Photochemical Synthesis
Ultraviolet (UV)-induced photoreactions enable late-stage modification of chromenone precursors . Irradiating 2-(furan-2-yl)-6-acetoxychromen-4-one (H ) in methanol with a 125 W Hg arc lamp for 5 hours under N₂ achieves 60–75% deacetylation yields . The acetate group at position 6 undergoes homolytic cleavage, followed by trapH ing of the resultant radical with methanol to install the hydroxyl group .
While photochemical methods avoid harsh reagents, prolonged irradiation risks furan ring degradation, necessitating careful reaction monitoring. Thin-layer chromatography (TLC) analysis every 30 minutes is recommended to prevent overexposure .
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-6-hydroxychromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, typically using halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antioxidant properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-6-hydroxychromen-4-one involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with enzymes and receptors involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Key Observations :
- Hydroxyl vs. Chloro Substituents : The 6-hydroxy group in the target compound enhances hydrogen-bonding capacity compared to 6-chloro analogs (e.g., 6-chloro-2-(furan-2-yl)-3-hydroxychromen-4-one), which may influence solubility and receptor binding .
- Ester vs. Glycoside Derivatives: Compounds like 2-(furan-2-yl)-8-(β-D-glucopyranosyl)-5,7-dihydroxy-4H-chromen-4-one exhibit improved water solubility due to the glucopyranosyl moiety, contrasting with hydrophobic esters (e.g., furoyloxy derivatives) .
Neuroprotective and Antioxidant Potential
- The glucopyranosyl derivative 2-(furan-2-yl)-8-(β-D-glucopyranosyl)-5,7-dihydroxy-4H-chromen-4-one demonstrates neuroprotective effects in CNS-targeted studies, attributed to enhanced blood-brain barrier penetration .
- 2-(2,4-Dihydroxyphenyl)-6-geranyl-5,7-dihydroxy-4H-chromen-4-one shows potent antioxidant activity due to multiple hydroxyl groups and a geranyl chain, which scavenges free radicals .
Bioavailability and Solubility
- Flavonols with polar substituents (e.g., 3,4-dihydroxyphenyl groups) exhibit higher aqueous solubility (e.g., 0.55–0.56 bioavailability scores) compared to furan-substituted analogs .
- Chloro-substituted derivatives (e.g., 6-chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one) may have reduced solubility but improved metabolic stability .
Spectral and Crystallographic Differences
¹H-NMR Signatures
Crystal Packing
- The target compound’s monoclinic packing contrasts with 4-hydroxycoumarin, which adopts a triclinic system (P1) due to fewer intermolecular H-bonds .
Q & A
Basic: What are the optimized synthetic routes for 2-(Furan-2-yl)-6-hydroxychromen-4-one, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves cyclocondensation of substituted benzaldehydes with furan-derived ketones. Key steps include:
- Solvent selection : Polar aprotic solvents like DMF or THF enhance reaction efficiency due to their ability to stabilize intermediates .
- Neutralization : Sodium bicarbonate is used to neutralize acidic byproducts during intermediate isolation .
- Temperature control : Maintaining 60–80°C prevents side reactions (e.g., furan ring degradation) .
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | 75–85% yield |
| Temperature | 70°C | Minimizes degradation |
| Catalyst | None required | Simplifies purification |
Basic: How is the structure of 2-(Furan-2-yl)-6-hydroxychromen-4-one validated experimentally?
Answer:
Structural confirmation relies on:
- X-ray crystallography : Resolves bond lengths and angles (e.g., furan-chromenone dihedral angle ~15°) .
- Spectral analysis :
- NMR : Distinct signals for the hydroxyl proton (δ 10.2–10.5 ppm) and furan protons (δ 6.3–7.5 ppm) .
- IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and O–H (3200–3400 cm⁻¹) .
- Software tools : SHELX refines crystallographic data to resolve disorder or twinning .
Basic: What in vitro biological assays are used to screen this compound’s activity?
Answer:
Common assays include:
- Antimicrobial : Broth microdilution (MIC values) against S. aureus and E. coli .
- Antioxidant : DPPH radical scavenging (IC₅₀ reported as 12–18 μM) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2 IC₅₀ ~25 μM) .
Key controls : Include positive controls (e.g., ascorbic acid for antioxidant assays) and solvent-only blanks.
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Docking studies : Use AutoDock Vina to simulate binding to enzymes (e.g., COX-2 or topoisomerase II). The furan ring’s electron density enhances π-π stacking with aromatic residues .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (ΔG ≤ −8 kcal/mol) .
- QSAR models : Correlate substituent electronegativity with antibacterial potency (R² > 0.85) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Impurity interference : Validate purity via HPLC (≥95%) and LC-MS to exclude byproducts .
- Cell line heterogeneity : Use authenticated lines (e.g., ATCC) and replicate across multiple models .
| Reported IC₅₀ (μM) | Source | Likely Cause of Variation |
|---|---|---|
| 25 ± 3 | HepG2 vs. MCF-7 lineage | |
| 40 ± 5 | Impurity (90% purity) |
Advanced: What strategies optimize synthetic routes for scale-up without compromising yield?
Answer:
- Flow chemistry : Continuous processing reduces side reactions (e.g., epoxide ring opening in furan derivatives) .
- Catalyst-free routes : Eliminate metal contamination, critical for pharmacological applications .
- Green solvents : Switch to cyclopentyl methyl ether (CPME) for safer large-scale use .
Advanced: How does the hydroxyl group at position 6 influence the compound’s reactivity and bioactivity?
Answer:
- Chemical reactivity : The hydroxyl group participates in H-bonding with enzymes (e.g., kinase ATP-binding pockets) .
- Derivatization : Protects via acetylation (acetic anhydride/pyridine) to study structure-activity relationships (SAR) .
- Redox activity : Mediates ROS scavenging, confirmed via cyclic voltammetry (E₀ = 0.45 V vs. Ag/AgCl) .
Advanced: What crystallographic challenges arise during structure determination, and how are they addressed?
Answer:
- Disorder : Common in flexible furan rings; resolved using SHELXL’s PART instructions to model alternate conformations .
- Twinned crystals : Apply Hooft y parameters in PLATON to refine twin laws .
- Data quality : Collect high-resolution data (≤0.8 Å) at synchrotron sources to resolve weak oxygen scattering .
Basic: What are the compound’s key physicochemical properties relevant to formulation?
Answer:
- LogP : ~2.1 (calculated via ChemDraw), indicating moderate lipophilicity .
- Solubility : 1.2 mg/mL in PBS (pH 7.4), enhanced by 20% PEG-400 .
- Stability : Degrades <5% in aqueous buffer (pH 5–8) over 72 hours .
Advanced: How to investigate multi-target effects in complex biological systems?
Answer:
- Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., NF-κB pathway suppression) .
- Proteomics : SILAC labeling quantifies changes in kinase expression post-treatment .
- Network pharmacology : Cytoscape maps compound-target-disease interactions to predict off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
